molecular formula C14H12S B13970596 2-Ethyldibenzothiophene CAS No. 89816-98-8

2-Ethyldibenzothiophene

Cat. No.: B13970596
CAS No.: 89816-98-8
M. Wt: 212.31 g/mol
InChI Key: OIWTUZCEIKRYCP-UHFFFAOYSA-N
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Description

2-Ethyldibenzothiophene (C₁₄H₁₂S) is a sulfur-containing polycyclic aromatic hydrocarbon (PAH) characterized by a dibenzothiophene core substituted with an ethyl group at the 2-position. Dibenzothiophene derivatives are critical in petroleum refining due to their resistance to hydrodesulfurization (HDS), a process that removes sulfur to meet environmental regulations. The ethyl substituent introduces steric and electronic effects, altering reactivity and physical properties compared to unsubstituted dibenzothiophene.

Properties

CAS No.

89816-98-8

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

2-ethyldibenzothiophene

InChI

InChI=1S/C14H12S/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9H,2H2,1H3

InChI Key

OIWTUZCEIKRYCP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)SC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyldibenzothiophene can be achieved through several methods. One common approach involves the electrochemical cyclization of bis(biaryl) disulfides in the presence of tetrabutylammonium bromide (Bu₄NBr), water, and lithium perchlorate (LiClO₄) as a solvent. The reaction is performed at 100°C in an undivided electrochemical cell with platinum electrodes .

Industrial Production Methods: Industrial production of dibenzothiophene derivatives often involves the use of halogenated reagents and catalysts. For example, 3-halogenated dibenzothiophene can undergo substitution reactions with halogenated reagents to produce various derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyldibenzothiophene undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Oxidation of this compound can be achieved using peroxides to form sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve the use of lithium or other reducing agents to cleave the C-S bond.

    Substitution: Aromatic substitution reactions can occur, especially at positions para to the sulfur atom.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Ethyldibenzothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyldibenzothiophene involves its interaction with molecular targets and pathways. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of reactivity, leading to the formation of sulfoxides and sulfones. These reactions can alter the electronic properties of the compound, making it more reactive towards further chemical transformations .

Comparison with Similar Compounds

The following analysis compares 2-ethyldibenzothiophene with structurally related sulfur-containing PAHs, focusing on molecular structure, physicochemical properties, and reactivity.

Structural Comparison
Compound Name CAS Number Molecular Formula Key Structural Features
This compound Not Available C₁₄H₁₂S Ethyl group at position 2 of dibenzothiophene
Dibenzothiophene 132-65-0 C₁₂H₈S Two benzene rings fused to a thiophene ring
Benzo[b]thiophene Not Available C₈H₆S Single benzene fused to a thiophene ring
Benzo[b]naphtho[2,3-d]thiophene 95-15-8 C₁₆H₁₀S Extended fused-ring system with three aromatic rings

Key Observations :

  • Ring Complexity : Benzo[b]naphtho[2,3-d]thiophene’s larger fused-ring system enhances aromatic stability and resistance to degradation .
Physicochemical Properties
Property This compound (Predicted) Dibenzothiophene Benzo[b]thiophene
Molecular Weight (g/mol) 212.3 184.3 134.2
Boiling Point (°C) ~300–320 332–335 221–223
Solubility in Water Low Insoluble Slightly soluble
LogP (Lipophilicity) ~4.5 3.8 2.9

Key Observations :

  • The ethyl group in this compound elevates molecular weight and lipophilicity (LogP), enhancing its affinity for organic matrices (e.g., crude oil).
  • Benzo[b]thiophene’s simpler structure results in lower boiling points and higher water solubility compared to dibenzothiophene derivatives .
Reactivity in Desulfurization
Compound HDS Reactivity (Relative Rate) Key Reaction Pathways
This compound Low Steric hindrance delays C–S bond cleavage
Dibenzothiophene Moderate Direct desulfurization via hydrogenolysis
Benzo[b]naphtho[2,3-d]thiophene Very Low Aromatic stacking inhibits catalyst access

Key Observations :

  • Alkyl substituents (e.g., ethyl) in dibenzothiophenes shield sulfur atoms from catalytic sites, requiring higher HDS temperatures and pressures.
  • Benzo[b]naphtho[2,3-d]thiophene’s fused rings create planar structures that adsorb strongly onto catalysts, further reducing reactivity .

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